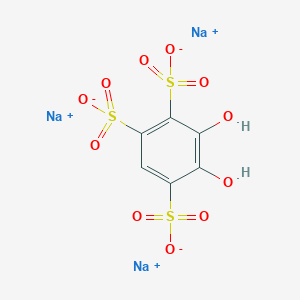
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt, also known as BTSA1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This molecule has been shown to inhibit the activity of several enzymes, including BRD4 and CDK7, which are involved in the regulation of gene expression and cell cycle progression.
Mécanisme D'action
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt inhibits the activity of several enzymes, including BRD4 and CDK7. BRD4 is a transcriptional regulator that plays a key role in the regulation of gene expression. CDK7 is a cyclin-dependent kinase that is involved in the regulation of cell cycle progression. By inhibiting the activity of these enzymes, 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt disrupts the normal functioning of cancer cells, leading to cell death.
Effets Biochimiques Et Physiologiques
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt also inhibits the expression of several genes that are involved in the regulation of cell cycle progression, leading to cell cycle arrest. Additionally, 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are limitations to its use in lab experiments. 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has low solubility in water, which can make it difficult to use in certain assays. Additionally, 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has been shown to have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt. One area of interest is the development of more potent and selective inhibitors of BRD4 and CDK7. Another area of interest is the study of 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapy agents. Additionally, the study of 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt in animal models of cancer and inflammatory diseases will be important for further understanding its potential therapeutic applications.
Méthodes De Synthèse
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt can be synthesized using a multi-step process that involves the reaction of 1,2,4-benzenetriol with sulfuric acid and sodium hydroxide. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The synthesis of 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has been optimized over the years, resulting in increased yields and purity of the final product.
Applications De Recherche Scientifique
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propriétés
Numéro CAS |
112935-85-0 |
|---|---|
Nom du produit |
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt |
Formule moléculaire |
C6H3Na3O11S3 |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
trisodium;5,6-dihydroxybenzene-1,2,4-trisulfonate |
InChI |
InChI=1S/C6H6O11S3.3Na/c7-4-2(18(9,10)11)1-3(19(12,13)14)6(5(4)8)20(15,16)17;;;/h1,7-8H,(H,9,10,11)(H,12,13,14)(H,15,16,17);;;/q;3*+1/p-3 |
Clé InChI |
RYEZERQIMITWHD-UHFFFAOYSA-K |
SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=C(C(=C(C(=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Synonymes |
3,4-Dihydroxy-1,2,5-benzenetrisulfonic acid trisodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)



![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)


